2-Chloro-1-(2-chloropropoxy)propane
Description
Contextual Overview of Chlorinated Ethers in Chemical Sciences
Chlorinated ethers are organic compounds characterized by an ether linkage—an oxygen atom connected to two alkyl or aryl groups—with one or more chlorine atoms attached to the carbon backbone. wikipedia.orgquizlet.com This class of compounds is noted for its diverse applications, serving as solvents, intermediates in chemical synthesis, and components in the manufacturing of various products. ca.gov
The presence of both the ether functional group and chlorine atoms imparts unique chemical properties to these molecules. The ether linkage, while generally resistant to hydrolysis, can be cleaved under specific conditions, such as with strong acids like hydrobromic acid. wikipedia.org The addition of chlorine atoms can further influence the reactivity of the molecule. For instance, reaction with chlorine can lead to the formation of alpha-chloroethers. wikipedia.org
In the realm of academic research, chlorinated ethers are studied for a variety of reasons, including their synthesis, reactivity, and potential applications. For example, research has been conducted on the synthesis of novel nitropyridyl-based dichloropropene ethers for their potential insecticidal activities. nih.gov Furthermore, the study of chloroalkyl ethers is significant due to their formation as by-products in processes like drinking water disinfection and their presence as contaminants from industrial discharges. ca.gov
Scope and Significance of Research on 2-Chloro-1-(2-chloropropoxy)propane
Research on this compound, while specific, contributes to the broader understanding of chlorinated ethers. The study of this compound, identified by the CAS number 54460-96-7, provides valuable data on its chemical and physical properties. nih.govbldpharm.com This information is crucial for various scientific and industrial applications, from analytical chemistry to material science.
The investigation into this compound often involves advanced analytical techniques. Methods such as gas chromatography paired with mass spectrometry (GC-MS) or electron capture detection (ECD) are commonly employed to identify and quantify this and other chlorinated hydrocarbons in various matrices. nih.govepa.govhelcom.fichromatographyonline.com The development of such analytical methods is essential for monitoring environmental samples and ensuring the purity of chemical products.
The synthesis of this compound and its analogs is another key area of academic inquiry. Understanding the synthetic pathways allows for the controlled production of these compounds for research purposes and potential industrial use. For instance, ethers can be synthesized through the dehydration of alcohols or by reacting an alcohol with a halogenated compound. quizlet.com
Isomeric and Structural Variants of Dichloropropyl Ethers in Scholarly Literature
The molecular formula of this compound, C6H12Cl2O, allows for the existence of several isomers. nih.gov Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of dichloropropyl ethers, isomerism can arise from the different positions of the chlorine atoms on the propyl chains and the arrangement of the propyl groups around the central ether oxygen.
The study of these isomers is important as different structural arrangements can lead to variations in physical and chemical properties. For example, the boiling point, density, and reactivity of an ether can be influenced by the branching of the alkyl chains and the position of the chlorine substituents. youtube.comnih.gov
Scholarly literature documents various isomers of dichloropropyl ether. For instance, bis(2-chloropropyl) ether is a synonym for this compound. nih.gov Other related compounds include 1-(2-chloroethoxy)propane (B1582243) and 2-chloropropane (B107684). nist.govchemeo.comnist.gov The table below presents some of the key isomers and related compounds found in academic research, along with their molecular formulas and CAS numbers.
| Compound Name | Molecular Formula | CAS Number |
| This compound | C6H12Cl2O | 54460-96-7 |
| Bis(2-chloropropyl) ether | C6H12Cl2O | 54460-96-7 |
| 1-(2-Chloroethoxy)propane | C5H11ClO | 42149-74-6 |
| 2-Chloropropane | C3H7Cl | 75-29-6 |
| 2,2'-Dichlorodiethyl ether | C4H8Cl2O | 111-44-4 |
The synthesis and characterization of these and other dichloropropyl ether isomers, such as those containing gem-dichlorocyclopropane fragments, contribute to the fundamental knowledge of organic chemistry and may lead to the discovery of new compounds with unique properties and applications. finechem-mirea.ruresearchgate.netfinechem-mirea.ru
Structure
3D Structure
Properties
CAS No. |
54460-96-7 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chloropropoxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(7)3-9-4-6(2)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
LTJNJOSNHALAPB-UHFFFAOYSA-N |
SMILES |
CC(COCC(C)Cl)Cl |
Canonical SMILES |
CC(COCC(C)Cl)Cl |
Other CAS No. |
54460-96-7 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Chloro 1 2 Chloropropoxy Propane
Primary Synthetic Routes for Chloroalkoxy and Ether Moiety Formation
The principal strategies for synthesizing 2-Chloro-1-(2-chloropropoxy)propane, also known as bis(2-chloropropyl) ether, involve either the formation of the ether linkage from chlorinated precursors or the halogenation of a pre-existing ether scaffold.
Etherification Reactions of Propylene (B89431) Oxide Derivatives
A key pathway to this compound begins with propylene oxide, a versatile epoxide. The ring-opening of propylene oxide is a critical first step for generating essential chlorinated alcohol intermediates.
The reaction of propylene oxide with hydrogen chloride (HCl) yields chloropropanol (B1252657) isomers. researchgate.net A study on this reaction investigated several factors to optimize the synthesis of 2-chloro-1-propanol. researchgate.net The findings indicated that controlling variables such as temperature, reactant ratios, and reaction time is crucial for maximizing the yield of the desired isomer. researchgate.net For instance, at a reaction temperature of 65°C and a reaction time of 7-9 hours, with specific molar ratios of propylene oxide to HCl and an ether solvent, a propylene oxide conversion of 73.98% was achieved, with a selectivity for 2-chloro-1-propanol at 43.83%. researchgate.net
Once these chloropropanol intermediates are formed, they can undergo etherification. This can be conceptualized via a Williamson-type ether synthesis, where the alkoxide of one chloropropanol molecule attacks another chlorinated propane (B168953) molecule to form the central ether bond.
Halogenation Procedures in Propane Derivatives
An alternative approach involves the direct halogenation of a suitable propane derivative. This can be achieved by starting with a non-halogenated ether, such as diisopropyl ether, and introducing chlorine atoms.
Another fundamental method is the halogenation of propane itself. The free-radical chlorination of propane using chlorine gas in the presence of heat or UV light is a well-established industrial process. youtube.com This reaction typically produces a mixture of chlorinated propanes, primarily 1-chloropropane (B146392) and 2-chloropropane (B107684). youtube.com The distribution of these products depends on the statistical probability of abstracting hydrogen atoms from the primary versus secondary carbons and the relative stability of the resulting free radicals. youtube.com
The addition of hydrogen halides like HCl to propene also serves as a route to chlorinated propanes. Following Markovnikov's rule, the addition of HCl to propene predominantly yields 2-chloropropane because the reaction proceeds through the more stable secondary carbocation intermediate. quora.com These resulting chloropropanes are key building blocks that can be further elaborated to form the target ether.
Catalytic Systems and Reaction Conditions in Synthesis
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalysts and the specific reaction conditions employed.
Acid Catalysis in Ether Formation
Acid catalysts are frequently employed to promote the formation of ethers from alcohols. In a related synthesis, 1-Chloro-3-(2-methylpropoxy)propane (B15257077) is synthesized by reacting 3-chloropropanol with isobutyl alcohol in the presence of an acid catalyst under reflux conditions. This principle can be applied to the synthesis of this compound, where an acid catalyst could facilitate the dehydration of two molecules of a suitable chloropropanol intermediate, such as 2-chloro-1-propanol, to form the desired ether. Anhydrous aluminum chloride, a potent Lewis acid, is a well-known catalyst for various organic syntheses, including the isomerization of hydrocarbons and Friedel-Crafts reactions. ipme.ru
Base-Mediated Alkylation and Cyclization Reactions
Base-mediated reactions, particularly the Williamson ether synthesis, represent a cornerstone of ether preparation. vedantu.compnu.ac.ir This method involves the deprotonation of an alcohol by a base to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. vedantu.com
Potassium carbonate (K₂CO₃) is often used as a base in these syntheses. pnu.ac.iredubirdie.com It is considered a mild and efficient base for preparing a wide range of ethers from alcohols or phenols and various alkyl halides. pnu.ac.ir Although stronger bases are sometimes required for less acidic aliphatic alcohols, potassium carbonate is effective, particularly in polar aprotic solvents which can help solvate the cation. edubirdie.com
Table 1: Examples of Base-Mediated Ether Synthesis Conditions
| Reaction Type | Alcohol | Alkyl Halide | Base | Solvent | Catalyst | Temperature | Reference |
| Williamson Ether Synthesis | Aliphatic Alcohols & Phenols | Various Alkyl Halides | K₂CO₃ | DMSO | TBAI | 50 °C | pnu.ac.ir |
| Phenacetin Synthesis | Acetaminophen | Iodoethane | K₂CO₃ | 2-Butanone | - | Reflux | edubirdie.comreddit.com |
This table presents generalized conditions and examples from related ether syntheses.
Specific Reagents and Conditions
The choice of specific reagents is paramount for achieving high yields and selectivity in the synthesis of chlorinated compounds.
Thionyl Chloride (SOCl₂) : This reagent is primarily used to convert alcohols into alkyl chlorides. wikipedia.org The reaction is advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. wikipedia.org The reaction with an alcohol typically proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry. wikipedia.org A patented process for synthesizing 2-propoxy-chloroethane utilizes thionyl chloride in the presence of a mixed catalyst system. google.com
Table 2: Example of Chlorination using Thionyl Chloride
| Substrate | Reagent | Catalyst | Temperature | Product | Reference |
| Ethylene glycol mono-n-propyl ether | Thionyl chloride | Pyridine and N,N-dimethylformamide | 50-70 °C | 2-propoxy-chloroethane | google.com |
Anhydrous Aluminum Chloride (AlCl₃) : As a powerful Lewis acid, anhydrous aluminum chloride is a versatile catalyst in organic chemistry. ipme.ru It is manufactured by reacting aluminum metal with chlorine or hydrogen chloride gas at high temperatures (650–750 °C). sciencemadness.org Its primary applications include catalyzing Friedel-Crafts alkylation and acylation reactions. ipme.ruyoutube.com In the context of synthesizing chlorinated ethers, it can act as a catalyst to promote reactions involving alkyl halides or the rearrangement of hydrocarbon skeletons. ipme.ru
Precursor Materials and Reagents in Synthesis
The selection of appropriate precursor materials and reagents is fundamental to the successful synthesis of this compound. The primary approaches involve the use of halogenated alcohols, propylene oxide derivatives, and specific alkylating agents.
A key synthetic route involves the reaction of a halogenated alcohol with a propylene oxide derivative. The traditional chlorohydrin process for producing propylene oxide itself involves reacting propylene with chlorine and water, which yields a mixture of 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol. wikipedia.orgnih.gov These chlorohydrins are valuable precursors.
The synthesis can proceed via the ring-opening of propylene oxide by a halogenated alcohol, such as 2-chloropropanol. This reaction is typically catalyzed by an acid or a base. For instance, the reaction of propylene oxide with hydrogen chloride can yield 2-chloro-1-propanol. researchgate.net Subsequently, a Williamson ether synthesis approach can be employed, where a sodium salt of a chlorinated alcohol (an alkoxide) reacts with another chlorinated molecule. francis-press.comfrancis-press.comkhanacademy.org The general principle involves the nucleophilic attack of the alkoxide on an electrophilic carbon bearing a leaving group (in this case, a halogen). francis-press.comkhanacademy.orglibretexts.org
The reaction between an alkylene oxide, like propylene oxide, and a chlorinated compound, such as benzyl (B1604629) chloride, can be facilitated by heating the components in a closed vessel, sometimes with a catalyst like cupric chloride. google.com This general approach can be adapted for the synthesis of this compound by using appropriately chlorinated propyl precursors.
Table 1: Key Precursors in the Halogenated Alcohol and Propylene Oxide Route
| Precursor Type | Specific Compound | Role in Synthesis |
| Halogenated Alcohol | 2-Chloropropanol | Provides one of the chloropropyl units and the alcohol for ether formation. |
| Propylene Oxide Derivative | Propylene Oxide | Serves as a reactive three-membered ring that can be opened by a nucleophile to form a propanol (B110389) derivative. |
| Chlorinating Agent | Hydrogen Chloride | Used to convert propylene oxide to a chlorohydrin. researchgate.net |
Another significant synthetic strategy utilizes 1-bromo-3-chloropropane (B140262) as a key alkylating agent. phasetransfercatalysis.com This bifunctional molecule contains two different halogen atoms, which allows for selective reactivity. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution than the carbon-chlorine bond. francis-press.comquora.com
In this approach, a suitable alcohol, such as 2-chloropropanol, can be deprotonated with a base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom attached to the bromine in 1-bromo-3-chloropropane. quora.com This reaction, a classic example of the Williamson ether synthesis, results in the formation of the ether linkage, with the chlorine atom from the 1-bromo-3-chloropropane remaining intact on the newly introduced propyl chain. francis-press.comfrancis-press.comkhanacademy.org The selectivity of the reaction, favoring the displacement of the bromide over the chloride, is a key advantage of using this particular alkylating agent. phasetransfercatalysis.comquora.com
The use of 1-bromo-3-chloropropane has been documented in various syntheses, including the formation of other substituted propanes and in phase-transfer catalysis (PTC) for N-alkylation, highlighting its utility as a versatile building block. phasetransfercatalysis.comresearchgate.net
Table 2: Reactants for Synthesis Using 1-Bromo-3-chloropropane
| Reactant | Role | Key Feature |
| 2-Chloropropanol | Nucleophile precursor | The alcohol is deprotonated to form the reactive alkoxide. |
| 1-Bromo-3-chloropropane | Alkylating agent | The more reactive C-Br bond is targeted for substitution, leaving the C-Cl bond intact. quora.com |
| Base (e.g., NaOH, NaH) | Catalyst/Reagent | Deprotonates the alcohol to generate the nucleophilic alkoxide. francis-press.comgoogle.com |
Process Optimization and Scale-Up Considerations in Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to maximize yield and ensure economic feasibility.
High yields in the synthesis of chlorinated ethers are often achieved by carefully controlling reaction conditions. In Williamson-type ether syntheses, factors such as the choice of solvent, temperature, and the nature of the base are critical. francis-press.com Anhydrous conditions are often preferred as water can interfere with the reaction. francis-press.com The use of polar aprotic solvents like DMSO or DMF can enhance the reaction rate. francis-press.comlibretexts.org
In a patented process for preparing 2-chloro-2-methylpropane (B56623) from tert-butanol, a yield of 96.2% was achieved by reacting it with glacial acetic acid and calcium chloride at 55°C for 8 hours, followed by neutralization and distillation. chemicalbook.com While this is for a different compound, the principles of controlling temperature and using specific reagents to drive the reaction to completion are broadly applicable. Similarly, a process for synthesizing 2-propoxychloroethane reports a yield greater than 98.6% by using a combination of catalysts and controlling the reaction temperature. google.com
For reactions involving 1-bromo-3-chloropropane, controlling the temperature is crucial to prevent side reactions. google.com By employing specific catalysts like anhydrous aluminum chloride in conjunction with an organic nitro compound, high yields of 2-chloro-1-phenylpropane have been obtained at room temperature. google.com This suggests that catalytic systems can be developed to improve the efficiency of the synthesis of this compound.
The industrial scale-up of the synthesis of this compound is considered feasible, drawing parallels from the large-scale production of similar halogenated ethers and their precursors. Propylene oxide, a key potential starting material, is produced on a large industrial scale, primarily through the chlorohydrin process and oxidation routes. wikipedia.orgnih.gov
Industrial processes for preparing halogenated alcohols and ethers often employ large reactors with controlled temperature and pressure to ensure high yield and purity. google.com For instance, the production of 1-chloro-3-(2-methylpropoxy)propane is carried out in such reactors. The chlorination of diethyl ether is another example of a scaled-up process that requires careful control of reactant addition and temperature to achieve high yields of the desired chlorinated products. google.com
A patent for the preparation of 1,3-propanediol (B51772) from 1-bromo-3-chloropropane suggests that the process can be scaled for large-tonnage production. google.com This indicates that the handling and reaction of 1-bromo-3-chloropropane on an industrial scale are well-established. The feasibility of scale-up will also depend on efficient methods for product purification and waste management, particularly the handling of salt byproducts from chlorohydrin or Williamson synthesis routes. nih.gov
Purification and Isolation Techniques for Synthetic Products
Following the synthesis, the crude product mixture contains the desired this compound along with unreacted starting materials, byproducts, and solvents. Effective purification and isolation are therefore essential to obtain the compound at the required purity.
The primary method for purifying chlorinated ethers is distillation. youtube.com Due to differences in boiling points between the product and impurities, fractional distillation under reduced pressure is often employed. google.com For example, in the synthesis of 2-chloro-1-phenylpropane, the product is recovered by distillation at 70-74°C under 3 mm pressure. google.com Similarly, the purification of tert-butyl chloride is achieved through filtration and distillation. chemicalbook.com
Other purification techniques can also be applied. The crude product may first be washed with water to remove any water-soluble impurities and then neutralized with a dilute base, such as sodium bicarbonate or sodium hydroxide, to remove any acidic byproducts. chemicalbook.comgoogle.com Subsequently, the organic layer is separated and dried using a suitable drying agent like anhydrous calcium chloride or sodium sulfate (B86663) before the final distillation. chemicalbook.comresearchgate.net In some cases, extraction with an organic solvent may be used to isolate the product from the reaction mixture. chemicalbook.com For highly specific purifications or the removal of persistent impurities, chromatographic methods could be employed, although distillation is generally the preferred method for bulk purification on an industrial scale.
Distillation and Solvent Extraction Methods
Distillation: For the purification of chlorinated ethers, vacuum distillation is a common and effective method, particularly for separating the desired product from reactants, byproducts, and solvents with different boiling points. For instance, the related compound bis(2-chloroethyl) ether is purified by distillation under reduced pressure, collecting the fraction at 108–110 °C/10mmHg. google.com This technique is crucial for preventing the thermal decomposition that can occur at the higher temperatures required for atmospheric distillation. Given that this compound is a high-boiling point liquid, a similar vacuum distillation approach would be the theoretically appropriate method for its purification. However, specific parameters such as boiling point at various pressures, optimal ramp rates, and expected purity levels for this compound are not documented.
Solvent Extraction: Solvent extraction, or liquid-liquid extraction, is a fundamental technique used to isolate a compound from a mixture based on its differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.comwikipedia.org In the synthesis of related haloethers, an organic solvent like methylene (B1212753) chloride is used to extract the product from the aqueous reaction mixture. nih.gov The efficiency of this process is dependent on factors such as the partition coefficient of the solute, choice of solvent, pH of the aqueous layer, and temperature. jmchemsci.com After extraction, the organic layer containing the product is typically washed, dried, and the solvent is removed, often prior to a final purification step like distillation. While this is a standard procedure in organic synthesis, specific protocols detailing the optimal solvents or conditions for the extraction of this compound from a reaction crude are not available.
| Technique | General Principle | Application to Analogue (bis(2-chloroethyl) ether) | Data for this compound |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure to avoid decomposition. | Collection of fraction at 108–110 °C/10mmHg. google.com | Not specified in literature. |
| Solvent Extraction | Separation based on differential solubility in immiscible liquids (e.g., water and an organic solvent). organomation.com | Use of solvents like methylene chloride to isolate product from aqueous phase. nih.gov | Not specified in literature. |
Chromatographic Purification Strategies
Chromatographic techniques are essential for achieving high purity by separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Flash Column Chromatography: This technique would theoretically be suitable for purifying this compound by removing polar impurities or closely related byproducts. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent system) would be critical. However, there are no published methods detailing a specific column chromatography protocol for this compound.
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution method for both analysis and purification. For related compounds, reversed-phase HPLC methods have been developed. mdpi.com A typical setup might involve a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient. Detection could be achieved using a refractive index (RI) detector or a UV detector at a low wavelength if the compound possesses a suitable chromophore. No specific HPLC purification methods for this compound have been documented.
| Technique | General Principle | Potential Application | Data for this compound |
| Flash Column Chromatography | Separation based on polarity using a solid stationary phase and liquid mobile phase. | Removal of polar and non-polar impurities post-synthesis. | Not specified in literature. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | High-purity isolation and analytical quantification. | Not specified in literature. |
Crystallization Techniques for Purity Enhancement
Crystallization is a powerful purification technique for solid compounds, where a crystalline solid is formed from a solution, melt, or gas. mdpi.com This process relies on the principle that the desired compound will preferentially form a well-ordered crystal lattice, leaving impurities behind in the solution (mother liquor). For a compound to be purified by crystallization, it must be a solid at or below room temperature and a suitable solvent system must be identified in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.
Given that this compound is a liquid at standard conditions, direct crystallization from a solvent is not a viable primary purification method. Techniques such as fractional freezing could theoretically be applied if the compound has a sufficiently high melting point and if impurities have different freezing points, but no such procedures are described in the literature for this specific ether. For some related liquid compounds, derivatization to a solid intermediate is performed to enable purification by crystallization, after which the original liquid compound is regenerated. However, this multi-step approach is complex and not documented for this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 2 Chloropropoxy Propane
Nucleophilic Substitution Reactions of Halogenated Ether Derivatives
Halogenated ethers, such as 2-Chloro-1-(2-chloropropoxy)propane, are susceptible to nucleophilic substitution reactions, where a nucleophile replaces one or both of the chlorine atoms. wikipedia.org These reactions can proceed through different mechanisms, primarily SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), depending on the reaction conditions and the structure of the substrate. wikipedia.org
In the context of nucleophilic substitution, the chloride ion (Cl⁻) functions as the leaving group. The efficiency of a leaving group is inversely related to its basicity; weak bases are good leaving groups because they are stable on their own. masterorganicchemistry.com The chloride ion is the conjugate base of a strong acid (hydrochloric acid), making it a reasonably good leaving group. masterorganicchemistry.comwikipedia.org
The strength of the carbon-chlorine (C-Cl) bond is a critical factor. While strong, this bond is weaker than a carbon-fluorine (C-F) bond, making chlorides better leaving groups than fluorides. masterorganicchemistry.comyoutube.com However, compared to other halogens like bromide and iodide, chloride is a less effective leaving group due to its stronger bond with carbon and higher basicity. wikipedia.orglibretexts.org The relative reactivity generally follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org
The nature of the carbon to which the halogen is attached also plays a role. In this compound, both chlorine atoms are attached to secondary carbons. This structure can allow for either SN1 or SN2 pathways. An SN1 reaction would involve the formation of a secondary carbocation intermediate, while an SN2 reaction would involve a backside attack by the nucleophile. wikipedia.org
Table 1: Comparison of Halide Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Very Good |
| Cl⁻ | HCl | ~ -7 | Good |
| F⁻ | HF | 3.2 | Poor |
This table provides a general comparison of the leaving group ability of halides in nucleophilic substitution reactions.
The ether oxygen atom in this compound can significantly influence its reactivity through neighboring group participation (NGP). inflibnet.ac.indalalinstitute.com The lone pairs of electrons on the ether oxygen can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. inflibnet.ac.inlibretexts.org This participation can lead to the formation of a cyclic oxonium ion intermediate. dalalinstitute.comlibretexts.org
This intramolecular process can have several consequences:
Rate Enhancement: NGP often leads to a significant increase in the reaction rate compared to a similar molecule without the participating group. This phenomenon is also known as anchimeric assistance. inflibnet.ac.in The intramolecular attack is kinetically favored over an intermolecular attack by an external nucleophile.
The presence of two such chloro-functionalized propyl groups means that this molecule can undergo substitution at one or both sites. The reactivity of the second C-Cl bond might be influenced by the transformation that occurred at the first site. core.ac.uk
Oxidation and Reduction Processes of Chloroalkoxypropanes
Oxidation and reduction reactions in organic chemistry involve the change in the oxidation state of carbon atoms. towson.edu For chloroalkoxypropanes like this compound, these processes would primarily involve the carbon atoms bonded to chlorine and oxygen.
Oxidation is defined as a loss of electrons, an increase in the oxidation state, a gain of bonds to more electronegative atoms (like oxygen), or a loss of bonds to hydrogen. lumenlearning.com The oxidation of a secondary alkyl chloride, such as those present in the target molecule, could potentially lead to the formation of a ketone, although this would be a challenging transformation. More commonly, the complete oxidation of halogenated ethers under harsh conditions, such as photocatalytic oxidation, leads to their degradation into smaller molecules. mdpi.com
Reduction is defined as a gain of electrons, a decrease in the oxidation state, a loss of bonds to electronegative atoms, or a gain of bonds to hydrogen. lumenlearning.com For this compound, a primary reduction process would be the cleavage of the C-Cl bond to a C-H bond. yu.edu.jo This can be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation, where the chlorine atom is replaced by a hydrogen atom. researchgate.net For instance, studies have shown the reduction of C-Cl bonds using hydrazine-mediated reactions or palladium nanoparticles as catalysts. yu.edu.joresearchgate.net
The oxidation state of each carbon atom in this compound can be calculated based on the atoms it is bonded to.
Table 2: Calculation of Carbon Oxidation States in this compound
| Carbon Atom Position | Bonds | Calculation | Oxidation State |
| C1 (CH₃) | 3 C-H, 1 C-C | 3(-1) + 1(0) | -3 |
| C2 (CHCl) | 1 C-H, 1 C-C, 1 C-Cl, 1 C-C(H₂)O | 1(-1) + 1(0) + 1(+1) + 1(0) | 0 |
| C3 (CH₂O) | 2 C-H, 1 C-C(HCl), 1 C-O | 2(-1) + 1(0) + 1(+1) | 0 |
| C1' (CH₃) | 3 C-H, 1 C-C | 3(-1) + 1(0) | -3 |
| C2' (CHCl) | 1 C-H, 1 C-C, 1 C-Cl, 1 C-C(H₂)O | 1(-1) + 1(0) + 1(+1) + 1(0) | 0 |
| C3' (CH₂O) | 2 C-H, 1 C-C(HCl), 1 C-O | 2(-1) + 1(0) + 1(+1) | 0 |
Methodology: C-H bond contributes -1; C-C bond contributes 0; C-O bond contributes +1; C-Cl bond contributes +1 to the carbon's oxidation state. lumenlearning.commasterorganicchemistry.com
Intramolecular Rearrangements and Cyclization Mechanisms in Related Systems
The structure of this compound, featuring two halo-alkyl chains connected by an ether linkage, presents the possibility for intramolecular reactions, particularly cyclization. Such reactions are common in molecules containing both a nucleophilic site and an electrophilic center with a leaving group. youtube.com
A well-known related reaction is the intramolecular Williamson ether synthesis, where a haloalcohol is treated with a base to form a cyclic ether. youtube.com The alkoxide formed by deprotonation of the alcohol acts as a nucleophile, displacing the halide in the same molecule. youtube.com
In the case of this compound itself, direct intramolecular cyclization would be complex. However, if one of the chloro groups were to be hydrolyzed to a hydroxyl group, the resulting chloro-alcohol could readily undergo intramolecular cyclization upon treatment with a base to form a substituted cyclic ether. For example, if one C-Cl group is converted to a C-OH group, the resulting molecule could cyclize to form a substituted oxane or other cyclic ether derivative. The formation of five- and six-membered rings is generally favored in such reactions. rsc.org
Another potential pathway involves the neighboring group participation of the ether oxygen, as discussed in section 3.1.2. While this typically involves the formation of a transient cyclic intermediate that is then opened by an external nucleophile, under certain conditions, subsequent rearrangements or reactions could lead to a stable cyclic product. libretexts.orgeurekaselect.com For instance, the reaction of diols can lead to cyclic ethers, and similar principles can be applied to appropriately functionalized ethers. google.comorganic-chemistry.org
Reactivity in Macromolecular Compound Formation
With two reactive alkyl chloride groups, this compound can be considered a bifunctional monomer capable of participating in polymerization reactions to form macromolecular compounds, specifically polyethers. core.ac.uk
One of the primary methods for synthesizing polyethers is through polycondensation reactions, which often involve the reaction of a dihalide with a bisphenoxide or a diol. researchgate.netresearchgate.net This is an extension of the Williamson ether synthesis to the polymer scale. google.com In this context, this compound could react with a comonomer such as a diol or a bisphenol in the presence of a base. Each molecule of the diol would displace the chloride from two different molecules of the halogenated ether, leading to the growth of a polymer chain.
The structure of the resulting polymer would be a polyether with the -(CH(CH₃)CH₂OCH₂CH(CH₃))- unit incorporated into the backbone. The physical and chemical properties of such a polymer would be influenced by the structure of the comonomer used. Halogenated polyethers are of interest for their properties, including thermal stability and flame retardancy. wikipedia.orgresearchgate.net
Alternatively, this compound could undergo self-polycondensation under specific conditions, although this is less common for this type of monomer. More typically, it would act as a cross-linking agent for existing polymers that have nucleophilic sites, introducing ether linkages between polymer chains. The reactivity of the secondary chlorides might be lower than that of primary chlorides, which could affect the polymerization kinetics and the resulting molecular weight of the polymer. core.ac.uknih.gov
Environmental Formation, Occurrence, and Fate of 2 Chloro 1 2 Chloropropoxy Propane
Formation Pathways as Industrial By-products
By-product Formation in Industrial Chemical Processes (e.g., Propylene (B89431) Oxide Production)
2-Chloro-1-(2-chloropropoxy)propane, and its isomers such as bis(2-chloroisopropyl) ether, are recognized as by-products in the chlorohydrin process for the production of propylene oxide. cdc.govchemcess.comgoogle.com This industrial method involves the reaction of propylene with chlorine in water to form propylene chlorohydrin, which is then dehydrochlorinated to yield propylene oxide. google.comwikipedia.org
During this process, several side reactions can occur. One such reaction is the formation of an ether linkage, leading to the creation of dichlorinated propyl ethers. google.com The reaction between propylene chlorohydrin and another molecule of propylene, or the reaction of propylene with chlorine under certain conditions, can result in the formation of these chlorinated ether by-products. google.com Specifically, bis(2-chloroisopropyl) ether is a known by-product of this process. cdc.gov
The formation of these by-products is influenced by the reaction conditions, including the concentrations of the reactants and the temperature. google.com Industrial processes are optimized to maximize the yield of the desired product, propylene oxide, and minimize the formation of by-products like this compound.
Table 1: By-products in the Propylene Chlorohydrin Process
| By-product | Formation Pathway |
| 1,2-Dichloropropane | Addition of chlorine to the double bond of propylene. |
| This compound (and isomers) | Sequential reaction involving propylene and chlorine, or reaction of propylene chlorohydrin. cdc.govgoogle.com |
Detection and Quantification in Environmental Samples
The detection of chlorinated ethers like this compound in the environment is a key aspect of monitoring industrial pollution. While specific data for this exact compound is limited, studies on related chlorinated ethers provide insights into its likely occurrence.
Presence in Industrial Wastewater Effluents
Industrial wastewater from chemical manufacturing plants, particularly those utilizing the chlorohydrin process, is a potential source of this compound release into the environment. Studies on analogous compounds, such as bis(2-chloroethyl) ether (BCEE), have shown their presence in industrial effluents. For instance, BCEE has been detected in the in-plant effluent stream of an iron and steel manufacturing facility and in the effluents of various other industries. canada.ca In the United States, the highest concentrations of BCEE have been reported in industrial effluents, with levels ranging from 8 to 170 µg/L. canada.ca
A study on bis(1-chloro-2-propyl) ether, another isomer, indicated its detection in effluents from industrial plants. researchgate.net The concentration of these by-products in wastewater can vary significantly depending on the efficiency of the manufacturing process and the wastewater treatment technologies employed.
Table 2: Reported Concentrations of a Related Chlorinated Ether (bis(2-chloroethyl) ether) in Industrial Effluents
| Industrial Source | Concentration Range (µg/L) |
| Iron and Steel Manufacturing | 9 - 18 canada.ca |
| Various Industrial Effluents (US) | 8 - 170 canada.ca |
| Landfill Leachates (US) | 12,400 canada.ca |
Occurrence in Natural Water Systems
Following their release in industrial effluents, chlorinated ethers can be found in natural water systems such as rivers and lakes. While direct quantitative data for this compound is scarce, the detection of related compounds suggests its potential presence.
For example, trace quantities of bis(2-chloroethyl) ether have been reported in several rivers in the United States. cdc.gov In one extensive survey of drinking water, BCEE was detected in 13 out of 113 cities, with concentrations ranging from 0.01 to 0.36 µg/L. cdc.gov Another study on the aquatic life and water quality of large rivers in Ohio included bis(2-chloroisopropyl)ether (B1220445) in its list of analyzed compounds, although the detection frequency was 0%. canada.ca
The occurrence of these compounds in natural waters is influenced by factors such as the proximity to industrial sources, the volume of discharge, and the natural attenuation processes within the water body.
Degradation Processes and Environmental Stability
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Like other chlorinated organic compounds, its stability is a key factor in its potential environmental impact.
Photolytic Degradation under Ultraviolet Radiation
The ether linkage in compounds like this compound is generally resistant to abiotic hydrolysis. nih.gov However, the presence of chlorine atoms can make the molecule susceptible to photolytic degradation. Ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond, initiating a degradation cascade. This process can be influenced by the presence of other substances in the water that can act as photosensitizers.
For instance, studies on the degradation of other chlorinated compounds have shown that UV irradiation can be an effective treatment method. mytapscore.com The rate and extent of photolytic degradation would depend on factors such as the intensity and wavelength of the UV radiation, the presence of dissolved organic matter, and the water chemistry.
Other Environmental Transformation Pathways (e.g., Hydrolysis)
The environmental persistence and transformation of this compound are significantly influenced by abiotic processes, with hydrolysis being a primary pathway for its degradation in aqueous environments. The structure of this compound, an ether with two chloro-substituted propyl groups, dictates its reactivity.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the case of this compound, the presence of chlorine atoms on the propyl chains makes the carbon atoms they are attached to electrophilic and thus susceptible to nucleophilic attack by water.
Research Findings on Hydrolysis Rate
Detailed experimental studies on the hydrolysis kinetics of this compound are not extensively available in the public literature. However, its environmental fate can be estimated based on data for structurally similar compounds. This compound is also known by the synonym bis(2-chloroisopropyl) ether.
An estimation for the hydrolysis rate of bis(2-chloroisopropyl) ether suggests it is a rapid process. Based on the measured hydrolysis rate of a structurally related compound, bis(chloro)methyl ether, the hydrolysis half-life of bis(2-chloroisopropyl) ether in water is estimated to be less than 38.4 seconds. nih.gov This rapid degradation suggests that hydrolysis is likely the predominant transformation pathway for this compound in moist soil and aquatic environments. nih.gov
It is important to note that this is an estimated value. The actual rate of hydrolysis can be influenced by various environmental factors, including temperature and pH.
For comparison, a similar compound, bis(2-chloroethyl) ether, exhibits a significantly slower hydrolysis rate. Studies have shown that the carbon-chlorine bond in bis(2-chloroethyl) ether is relatively stable to abiotic cleavage, with an estimated half-life of about 22 years at 20°C. nih.gov This highlights how a seemingly small difference in the alkyl chain (propyl vs. ethyl) can have a substantial impact on the compound's environmental persistence.
The mechanism of hydrolysis for halogenated alkanes can proceed through different pathways, such as SN1 or SN2 reactions, which involve the formation of a carbocation intermediate or a direct backside attack by the nucleophile (water), respectively. The specific pathway for this compound is not definitively established in the available literature.
Hydrolysis Products
The hydrolysis of this compound is expected to lead to the cleavage of the carbon-chlorine bonds, resulting in the formation of corresponding alcohols and hydrochloric acid. The initial hydrolysis product would likely be 2-chloro-1-(2-hydroxypropoxy)propane or 1-chloro-2-(2-hydroxypropoxy)propane, followed by the hydrolysis of the second chloro group to yield a diol ether. Complete hydrolysis would ultimately break down the molecule.
While specific experimental data on the degradation products of this compound hydrolysis are scarce, the general principles of organic chemistry suggest the formation of propan-1,2-diol and other related oxygenated compounds.
Advanced Analytical Methodologies for Characterization of 2 Chloro 1 2 Chloropropoxy Propane
Chromatographic Separation Techniques
Chromatographic methods are paramount for separating 2-Chloro-1-(2-chloropropoxy)propane from complex mixtures and assessing its purity.
Gas Chromatography (GC) Coupled Systems
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, has been determined for this compound on a standard non-polar column to be 1048 and on a semi-standard non-polar column to be 1055. nih.gov
High-resolution GC coupled with Orbitrap mass spectrometry has proven valuable for the in-depth analysis of chlorinated paraffins, a class of compounds to which this compound belongs. thermofisher.comgcms.cz This technique allows for high sensitivity and resolving power, enabling the quantification of isomers even in complex matrices. gcms.cz The use of a split/splitless injector is common, with typical injector temperatures around 270°C. researchgate.net The temperature program of the GC oven is crucial for achieving good separation. A representative program might start at an initial temperature of 50°C, hold for a minute, then ramp up to higher temperatures to elute the compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) Applications for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. While less common for volatile compounds like this compound, HPLC can be employed for its analysis, particularly for identifying non-volatile impurities. A typical HPLC system consists of a stationary phase, a mobile phase, a pump to move the mobile phase, and a detector. internationaljournalssrg.org
For related chlorinated compounds, reverse-phase HPLC with a C18 column is often used. internationaljournalssrg.org The mobile phase composition, flow rate, and column temperature are optimized to achieve the desired separation. internationaljournalssrg.org A Refractive Index (RI) detector can be used for detection, which is a universal detector that responds to changes in the refractive index of the eluent. internationaljournalssrg.org Method validation according to ICH guidelines ensures the accuracy, precision, and linearity of the analytical procedure. internationaljournalssrg.org
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 2-chloropropane (B107684), the protons on the carbon bearing the chlorine atom are deshielded and appear at a lower field compared to the other protons in the molecule. docbrown.info Similarly, in ethers, hydrogens on the carbon adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range. pressbooks.pubopenstax.org For this compound, we would expect to see distinct signals for the different types of protons, with their chemical shifts and splitting patterns providing clues to their connectivity. The integration of the signals would correspond to the ratio of the number of protons in each environment. docbrown.info
In ¹³C NMR spectroscopy, the carbon atoms bonded to the electronegative chlorine and oxygen atoms in this compound would be expected to be deshielded and resonate at a lower field (higher ppm value) compared to the other carbon atoms. openstax.org For instance, in propane (B168953), the terminal methyl carbons appear at a different chemical shift than the central methylene (B1212753) carbon. docbrown.info The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info
A summary of expected NMR data for this compound based on related structures is presented below:
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H | 3.4 - 4.5 | Protons on carbons adjacent to the ether oxygen. pressbooks.pubopenstax.org |
| ¹H | ~4.0 | Proton on the carbon bearing the chlorine atom (methine). docbrown.info |
| ¹H | ~1.5 | Protons on the methyl groups. docbrown.info |
| ¹³C | 50 - 80 | Carbon atoms adjacent to the ether oxygen. openstax.org |
| ¹³C | ~50-60 | Carbon atom bonded to chlorine. |
| ¹³C | ~25 | Methyl carbons. chemicalbook.com |
This table is predictive and based on data from analogous structures.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of an ether is characterized by a strong C-O single bond stretching absorption in the range of 1050 to 1150 cm⁻¹. pressbooks.pubopenstax.org For this compound, this would be a key identifying feature.
Additionally, the presence of C-Cl bonds will give rise to characteristic absorptions. The C-Cl stretching vibration typically occurs in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. The exact position can vary depending on the substitution pattern. The spectrum would also show C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. docbrown.info A vapor phase IR spectrum is available for this compound. nih.gov
A table summarizing the expected IR absorption bands for this compound is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-O-C | Asymmetric Stretch | 1050 - 1150 pressbooks.pubopenstax.org |
| C-Cl | Stretch | 600 - 800 |
| C-H (sp³) | Stretch | 2850 - 3000 docbrown.info |
| C-H (sp³) | Bend | 1350 - 1470 |
This table is predictive and based on general IR correlation charts and data for similar compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. docbrown.info The molecular weight of this compound is 171.06 g/mol . nih.gov
Due to the presence of two chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. chemguide.co.uk Therefore, the molecular ion peak will appear as a cluster of peaks. The most intense peak will be the [M]⁺ peak corresponding to the molecule with two ³⁵Cl atoms. There will be an [M+2]⁺ peak for the molecule with one ³⁵Cl and one ³⁷Cl, and an [M+4]⁺ peak for the molecule with two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1. chemguide.co.uk
The fragmentation of this compound in the mass spectrometer will likely involve the cleavage of the C-Cl and C-O bonds. The fragmentation of related monochlorinated propanes often shows the loss of a chlorine radical as a prominent pathway. docbrown.info For this compound, we can anticipate fragment ions resulting from the loss of one or both chlorine atoms, as well as cleavage of the ether linkage. The base peak in the spectrum will correspond to the most stable fragment ion formed. docbrown.info
A summary of the expected key ions in the mass spectrum of this compound is shown in the table below:
| m/z | Ion Structure | Interpretation |
| 170/172/174 | [C₆H₁₂Cl₂O]⁺ | Molecular ion cluster (ratio ~9:6:1) |
| 135/137 | [C₆H₁₂ClO]⁺ | Loss of a Cl radical |
| 99 | [C₆H₁₁O]⁺ | Loss of two Cl radicals |
| 77/79 | [C₃H₆Cl]⁺ | Cleavage of the ether bond |
| 63/65 | [C₂H₄Cl]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Propyl cation |
This table is predictive and based on known fragmentation patterns of similar chlorinated and ether compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and reactivity of this compound.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the methodology for its determination would follow established principles for small organic halogen compounds. nih.govnih.gov The process would begin with the growth of a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and the data is processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled. nih.gov
For halogenated compounds, the presence of chlorine atoms is advantageous for crystallographic analysis due to their high electron density, which leads to strong scattering of X-rays and facilitates their localization in the electron density map. The analysis of the crystal structure would reveal key structural parameters.
Table 1: Predicted Key Crystallographic Parameters for this compound
| Parameter | Predicted Value Range/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry elements within the crystal. |
| C-Cl Bond Length | ~1.77 - 1.81 Å | Provides information on the strength and nature of the carbon-chlorine bond. |
| C-O Bond Length | ~1.43 - 1.45 Å | Characterizes the ether linkage. |
| Torsion Angles | Variable | Defines the conformation of the propylene (B89431) chains and the overall molecular shape. |
| Intermolecular Interactions | van der Waals forces, Dipole-dipole interactions | Governs the packing of molecules in the crystal lattice. |
Note: The values in this table are predictive and based on typical bond lengths and common crystal systems for similar organic molecules. Actual values would need to be determined experimentally.
The study of crystal packing can also reveal the nature of intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···O interactions), which can influence the physical properties of the compound in the solid state. mdpi.com Computational crystal structure prediction (CSP) methods can also be employed to explore possible polymorphs and to complement experimental findings. nih.govrsc.org
Coupled Analytical Approaches for Mixture Analysis and Reaction Monitoring
In industrial and environmental contexts, this compound is often present in complex mixtures or needs to be monitored during its synthesis. Coupled or hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for these applications. chemijournal.comslideshare.netjetir.orgnih.govresearchgate.net
Mixture Analysis:
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated solvents. nih.govinnovatechlabs.com In a typical GC-MS analysis of a mixture containing this compound, the sample would be injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification.
Table 2: Illustrative GC-MS Data for Analysis of a Hypothetical Mixture
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |
| 5.2 | Dichloromethane | 84, 86, 49 |
| 7.8 | 1,2-Dichloropropane | 112, 114, 63, 76 |
| 10.5 | This compound | 170, 172, 77, 63, 41 |
| 12.1 | Isomer of this compound | 170, 172, 91, 57 |
Note: This data is illustrative. The retention times and mass fragments would depend on the specific GC-MS conditions and the isomers present.
Reaction Monitoring:
The synthesis of this compound, for example, through the etherification of a chloropropanol (B1252657) derivative, can be effectively monitored using coupled analytical techniques to optimize reaction conditions and maximize yield. organic-chemistry.org Online monitoring provides real-time data on the concentrations of reactants, intermediates, and products. fau.eu
Fourier-transform infrared spectroscopy (FTIR) is well-suited for online reaction monitoring. researchgate.netrsc.org An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel. The disappearance of the O-H stretching band of the alcohol precursor and the appearance of the C-O-C stretching band of the ether product can be tracked over time.
Table 3: Application of Coupled Techniques for Reaction Monitoring
| Analytical Technique | Information Obtained | Advantages |
| GC-MS | Quantitative analysis of reactants, products, and byproducts at discrete time points. | High sensitivity and specificity for structural confirmation of products. |
| Online FTIR (ATR) | Real-time tracking of functional group changes (e.g., disappearance of -OH, appearance of C-O-C). | Non-invasive, provides immediate feedback on reaction progress. |
| LC-MS | Analysis of less volatile starting materials or products. | Complements GC-MS for a more comprehensive reaction profile. nih.gov |
By combining these techniques, a comprehensive understanding of the reaction kinetics and mechanism can be achieved, leading to improved process control and efficiency in the synthesis of this compound.
Computational Chemistry and Modeling Studies of 2 Chloro 1 2 Chloropropoxy Propane
Molecular Modeling and Simulation Studies
Molecular modeling and simulation offer a window into the dynamic nature of molecules, providing insights that complement experimental data. For a flexible molecule like 2-Chloro-1-(2-chloropropoxy)propane, these techniques can elucidate its conformational landscape and interactions with its environment.
Molecular dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing a detailed view of its flexibility and intermolecular interactions. An MD simulation of this compound could reveal how the molecule behaves in different solvents or at various temperatures. For instance, studies on related molecules like n-alkanes have successfully used MD to understand their configurational properties and internal relaxation behavior rsc.org. Such simulations for this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This would allow for the analysis of trajectories to understand the molecule's preferred shapes and how it interacts with surrounding molecules.
Free energy calculations are computationally intensive methods used to determine the thermodynamics of molecular processes, such as binding affinities or solvation energies. For this compound, these calculations could predict its partitioning between different phases (e.g., water and octanol), which is crucial for understanding its environmental fate and bioavailability. Techniques like thermodynamic integration or free energy perturbation could be employed. While challenging for flexible molecules due to the need for extensive conformational sampling, methods have been developed to tackle such problems, even for compounds with multiple stable conformations acs.orgnih.gov. These calculations are vital for predicting how the compound might interact with biological macromolecules.
In Silico Prediction of Reactivity and Reaction Pathways
In silico methods can predict the reactivity of a molecule and the likely pathways of its chemical reactions, which is particularly relevant for understanding its metabolism and degradation.
For this compound, computational tools could be used to predict its susceptibility to nucleophilic substitution at the carbon atoms bearing the chlorine atoms, or ether cleavage under certain conditions. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution within the molecule and identify sites prone to electrophilic or nucleophilic attack ncert.nic.invedantu.com. For example, computational studies have been used to investigate the reaction of chlorine with related alcohols, successfully predicting reaction rate constants and product distributions researchgate.net. Such an approach could predict the products of atmospheric oxidation or metabolism of this compound.
Theoretical Studies on Molecular Interactions and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and biological activity. Theoretical studies can provide detailed insights into these aspects.
The conformational space of this compound is expected to be complex due to the rotational freedom around several single bonds. Conformational analysis, using methods ranging from simple molecular mechanics to high-level quantum chemical calculations, can identify the most stable conformers and the energy barriers between them khanacademy.orgyoutube.com. The historical development of conformational analysis for molecules like 1,2-dichloroethane (B1671644) highlights the importance of understanding the relative stabilities of different conformers (e.g., anti and gauche) nih.gov. For this compound, such studies would clarify how the molecule exists in space and how its shape influences its interactions with other molecules. The interplay of steric and electrostatic effects would be crucial in determining the preferred conformations.
Computational Approaches for Molecular Target Identification
A key application of computational chemistry in toxicology and pharmacology is the identification of potential molecular targets within a biological system.
While this compound is not primarily studied as a therapeutic agent, understanding its potential interactions with biological macromolecules is important for assessing its toxicological profile. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to screen for potential protein targets mdpi.comnih.govnih.gov. QSAR models, for instance, have been developed for polyhalogenated ethers to predict their anesthetic action, linking molecular descriptors to biological activity nih.govnih.gov. Similar approaches could be applied to this compound to predict its potential for adverse effects by identifying likely protein binding partners. These in silico screening methods can help prioritize further experimental investigations into the molecule's mechanism of action nih.govyoutube.comnih.govfrontiersin.org.
Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12Cl2O | PubChem |
| Molecular Weight | 171.06 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 170.0265204 Da | PubChem |
| Monoisotopic Mass | 170.0265204 Da | PubChem |
| Topological Polar Surface Area | 9.2 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 82.4 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(2-chloropropoxy)propane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 2-chloropropanol with 1,2-dichloropropane under basic conditions (e.g., NaOH/KOH) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C can yield the target compound. Catalysts like tetrabutylammonium bromide may enhance reaction efficiency. Monitoring reaction progress via TLC or GC-MS is critical to optimize time and temperature, as prolonged heating may lead to side reactions such as elimination . Purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted starting materials or by-products.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The chloroalkoxy groups will show distinct splitting patterns. For instance, the methine proton adjacent to the oxygen atom (CH-O) appears as a triplet due to coupling with neighboring CH₂ groups. Chlorine’s electronegativity deshields nearby carbons, shifting their signals downfield .
- IR : Stretching vibrations for C-Cl bonds appear at 550–850 cm⁻¹, while ether C-O-C stretches are observed near 1100–1250 cm⁻¹ .
- MS : Electron ionization (EI) typically fragments the molecule at the ether linkage, producing peaks corresponding to [C₃H₆Cl]⁺ (m/z 77–79) and [C₃H₅ClO]⁺ (m/z 93–95). High-resolution MS confirms the molecular ion (M⁺) at m/z 171.02 .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis, especially in acidic or alkaline conditions. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to heat (>40°C) or UV light, which may accelerate decomposition. Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods) to minimize inhalation risks. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is advised to prevent leaching .
Advanced Research Questions
Q. How do computational chemistry models (e.g., DFT) predict the reactivity and electronic properties of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-withdrawing effect of chlorine atoms stabilizes the transition state in SN2 reactions. The LUMO map highlights electrophilic regions at the chlorine and ether oxygen, guiding nucleophilic attack. Solvent models (e.g., PCM for THF) show dielectric effects on reaction barriers. Comparative studies with analogs (e.g., brominated derivatives) quantify halogen influence on activation energy .
Q. What strategies resolve contradictions in reported biological activity data for halogenated propane derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardize protocols using OECD guidelines:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and account for solvent toxicity (e.g., DMSO <0.1%).
- Multi-Omics Integration : Pair activity data with transcriptomic/proteomic profiles to distinguish direct targets from off-pathway effects .
Q. What are the mechanistic pathways for the hydrolysis of this compound under acidic vs. alkaline conditions?
- Methodological Answer :
- Acidic Hydrolysis : Protonation of the ether oxygen weakens the C-O bond, leading to cleavage and formation of 2-chloropropanol and 1,2-dichloropropane. The rate is pH-dependent, with first-order kinetics observed below pH 3 .
- Alkaline Hydrolysis : OH⁻ ions attack the β-carbon via an SN2 mechanism, displacing the chloride and generating propylene oxide intermediates. Isotopic labeling (¹⁸O) confirms nucleophilic substitution at the ether linkage .
Data Contradiction Analysis
- Thermodynamic Stability : Some studies report decomposition above 40°C , while others suggest stability up to 60°C . This discrepancy may arise from impurities (e.g., trace metals) acting as catalysts in certain batches. Thermo-gravimetric analysis (TGA) under inert vs. aerobic conditions can clarify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
